

Olfactory and gustatory characteristics of ethyl heptanoate.

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Compound of Interest

Compound Name: *Ethyl Heptanoate*

Cat. No.: *B153104*

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An In-Depth Technical Guide to the Olfactory and Gustatory Characteristics of **Ethyl Heptanoate**

Abstract

Ethyl heptanoate, also known as ethyl enanthate, is a fatty acid ethyl ester recognized for its potent and complex sensory characteristics. It is a key aroma compound found naturally in a variety of fruits and fermented beverages, contributing significantly to their flavor profiles.^[1] This technical guide provides a comprehensive overview of the olfactory and gustatory properties of **ethyl heptanoate**, intended for researchers, scientists, and professionals in the drug development, flavor, and fragrance industries. The document details its sensory profile, quantitative thresholds, and the underlying biochemical signaling pathways of perception. Furthermore, it outlines standard experimental methodologies for sensory evaluation and presents all quantitative data in structured tables for clarity and comparative analysis.

Physicochemical Properties

Ethyl heptanoate ($C_9H_{18}O_2$) is the ester formed from the condensation of heptanoic acid and ethanol.^[2] It exists as a clear, colorless liquid with physical and chemical properties that contribute to its volatility and sensory perception.^[3]

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₈ O ₂	[2][4]
Molar Mass	158.241 g·mol ⁻¹	
Appearance	Clear colorless liquid	
CAS Number	106-30-9	
FEMA Number	2437	
Melting Point	-66 °C	
Boiling Point	188 to 189 °C	
Density	0.87 g/mL at 25 °C	
Flash Point	74 °C (closed cup)	
Water Solubility	0.29 mg/mL	

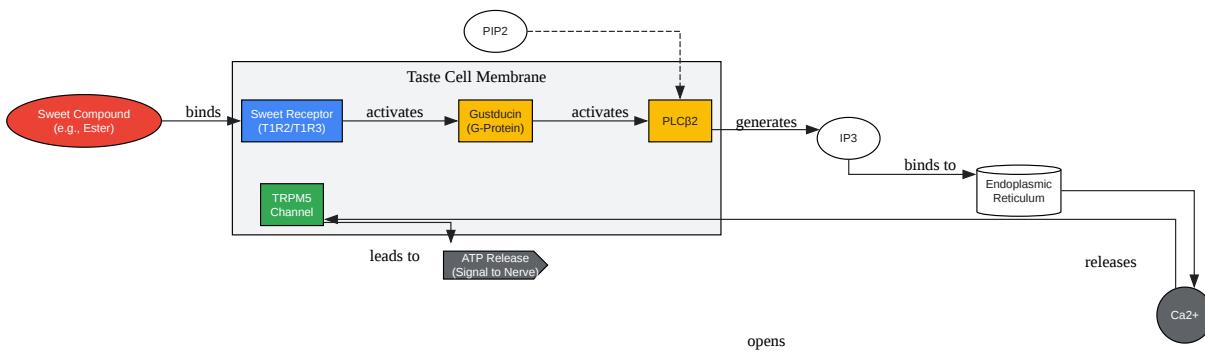
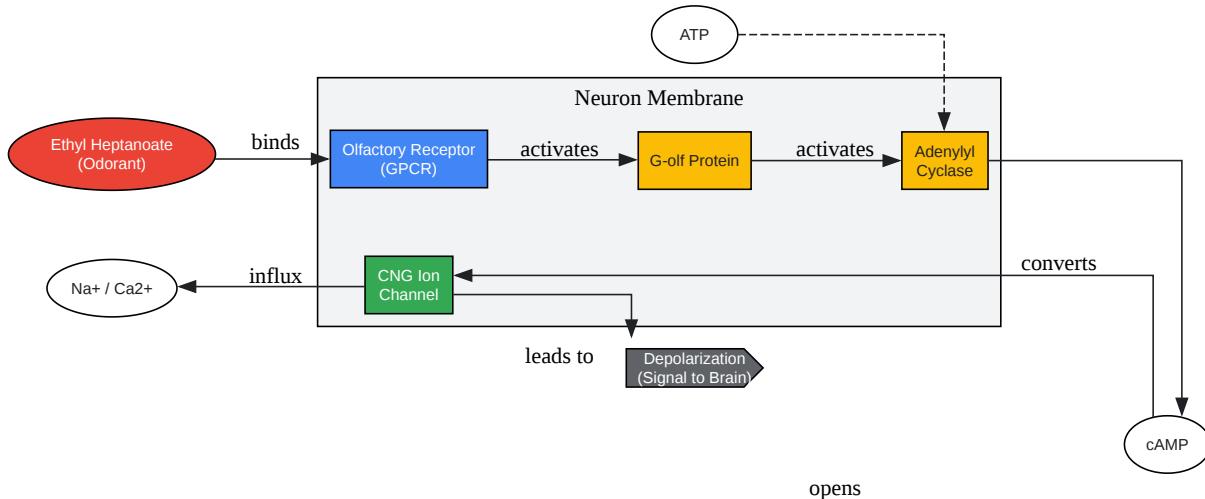
Olfactory Characteristics

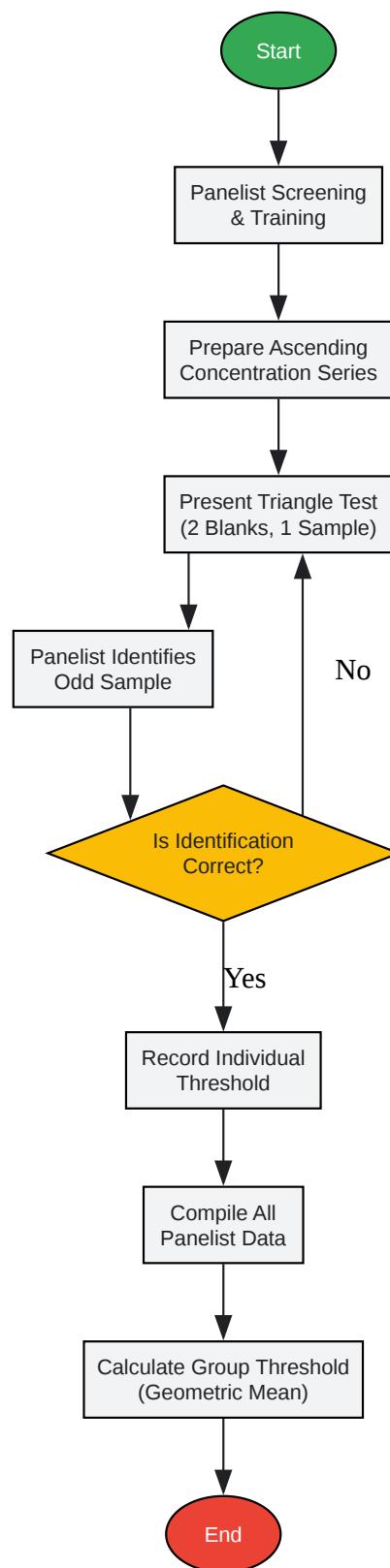
2.1 Odor Profile The aroma of **ethyl heptanoate** is predominantly fruity and complex. It is most frequently described as having a fruity odor reminiscent of cognac, with a winy-brandy character. Other common descriptors include grape, pineapple, apple, pear, and berry notes. Its diffusive nature also adds a sense of "juiciness" to flavor and fragrance compositions.

2.2 Quantitative Olfactory Data The detection threshold of a compound is the minimum concentration at which it can be perceived by the human senses. For **ethyl heptanoate**, the olfactory threshold is remarkably low, highlighting its potency as an aroma compound.

Parameter	Medium	Value	Reference(s)
Odor Detection Threshold	Water	2 ppb	
Odor Detection Threshold	Water	2.2 ppb	
Substantivity on Smelling Blotter	100% Solution	56 hours	

2.3 Olfactory Signaling Pathway The perception of odorants like **ethyl heptanoate** begins in the olfactory epithelium. The process is initiated when the volatile ester binds to specific Olfactory Receptors (ORs), which are G-protein-coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. This binding event triggers a conformational change in the receptor, activating an associated olfactory-specific G-protein, G-olf. The activated G-olf stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels, permitting an influx of Na^+ and Ca^{2+} ions. This influx leads to the depolarization of the neuron's membrane, generating a receptor potential that, if strong enough, initiates an action potential that travels to the olfactory bulb in the brain for processing.



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